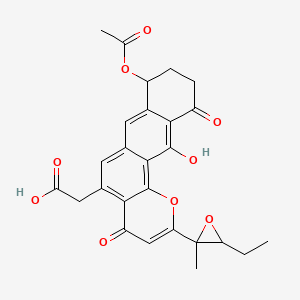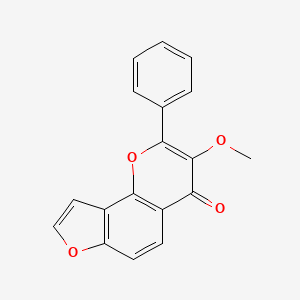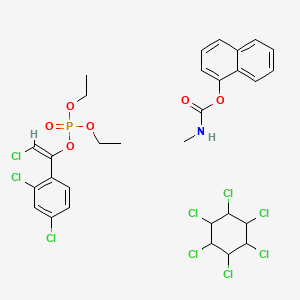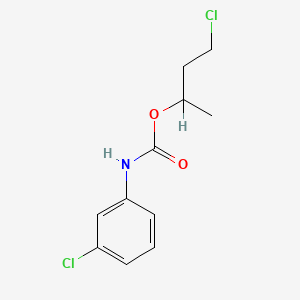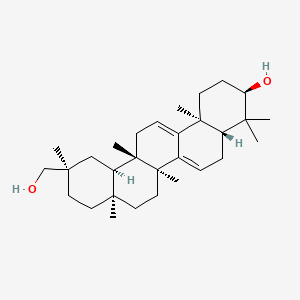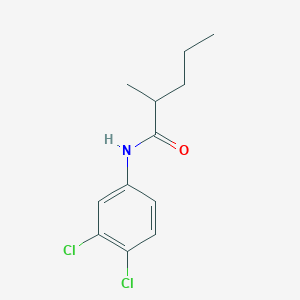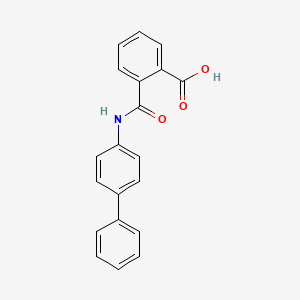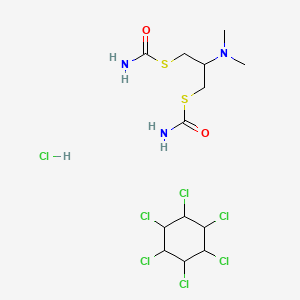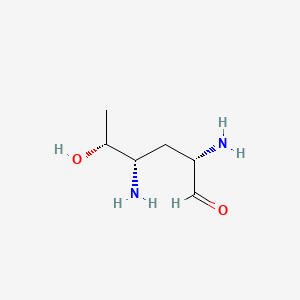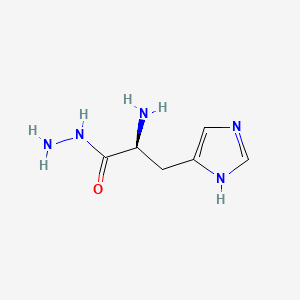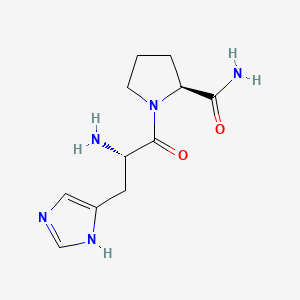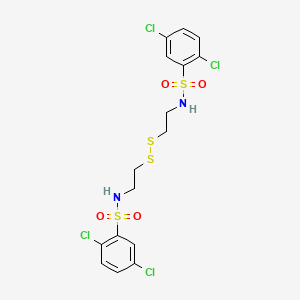
KC7f2
Übersicht
Beschreibung
KC7F2 ist ein potenter Inhibitor des Hypoxia-induzierbaren Faktors 1 (HIF-1)-Signalwegs, der als Antikrebsmittel vielversprechend ist. Es ist bekannt für seine Fähigkeit, die Synthese des HIF-1α-Proteins, eines Schlüsselfaktors in der zellulären Reaktion auf niedrige Sauerstoffkonzentrationen, zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von Cystamin mit 2,5-Dichlorbenzolsulfonylchlorid unter bestimmten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid statt, wobei eine Base hinzugefügt wird, um die Reaktion zu fördern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
KC7F2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als Werkzeugverbindung verwendet, um den HIF-1-Signalweg und seine Rolle in der Krebsbiologie zu untersuchen . Darüber hinaus wurde this compound auf sein Potenzial untersucht, die retinale Neovaskularisation zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Augenkrankheiten wie der Retinopathie der Frühgeborenen macht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Synthese des HIF-1α-Proteins herunterreguliert. Dies wird durch die Unterdrückung der Phosphorylierung des eukaryotischen Translationsinitiationsfaktors 4E-Bindungsproteins 1 und der p70 S6-Kinase erreicht, die Schlüsselfaktoren der HIF-1α-Proteinsynthese sind . Durch die Hemmung des HIF-1-Signalwegs kann this compound die Expression von Genen reduzieren, die am Überleben von Krebszellen und am Tumorwachstum beteiligt sind .
Wirkmechanismus
Target of Action
KC7F2 is a novel inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a heterodimeric transcription factor that plays a crucial role in the cellular response to hypoxia, a condition of low oxygen concentration . It regulates a large number of genes required for adaptation to hypoxia . In cancer cells, HIF-1α is overexpressed and has been associated with aggressive disease and poor patient prognosis .
Mode of Action
This compound selectively suppresses the synthesis of HIF-1α protein without affecting the transcription of HIF-1α mRNA or the stability of HIF-1α protein . It decreases HIF-1α levels in a variety of cancer cell lines independently of p53 or PTEN status . This compound is reported to inhibit the activation of downstream HIF-1 target genes such as carbonic anhydrase IX, matrix metalloproteinase II, endothelin 1, and enolase 1 .
Biochemical Pathways
This compound affects the HIF-1α pathway, which is a key regulator of cellular response to hypoxia . By inhibiting HIF-1α, this compound suppresses the activation of downstream HIF-1 target genes and their associated biochemical pathways . It has been shown to inhibit the proliferation of cancer cells, an effect that is increased in hypoxia . This compound also targets the mTOR complex 1 pathway, 4E binding protein 1, and p70 S6 kinase, which leads to the inhibition of HIF-1α protein synthesis .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the proliferation of cancer cells, particularly under hypoxic conditions . It also downregulates the expression of Bax and upregulates the expression of Bcl2 in L02 cells . Furthermore, this compound has been shown to attenuate pathological retinal neovascularization effectively via the HIF1α–VEGF pathway .
Action Environment
The efficacy of this compound is influenced by the environmental conditions, particularly the oxygen levels. Its effect is increased in hypoxic conditions, which are common in solid tumors . This makes this compound a promising candidate for cancer therapy, especially for cancers characterized by hypoxic microenvironments .
Biochemische Analyse
Biochemical Properties
KC7f2 plays a significant role in biochemical reactions, particularly in the regulation of HIF-1α protein synthesis . It interacts with key regulators of HIF-1α protein synthesis, including the eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1 . It also exhibits enhanced cytotoxicity under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the down-regulation of HIF-1α protein synthesis . It does not accelerate HIF-1α degradation but inhibits its protein synthesis at the translation level . This effect is accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Temporal Effects in Laboratory Settings
It has been observed that this compound markedly inhibits HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers .
Dosage Effects in Animal Models
It has been reported that this compound treatment (10 mg/kg/d) in oxygen-induced retinopathy (OIR) mice significantly attenuated pathological neovascularization .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate the synthesis of HIF-1α . It interacts with enzymes and cofactors that control the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KC7F2 involves the reaction of cystamine with 2,5-dichlorobenzenesulfonyl chloride under specific conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide, with the addition of a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: KC7F2 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Sulfonylchloridgruppen. Es kann auch unter bestimmten Bedingungen an Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Basen wie Triethylamin und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Reduktionsreaktionen können beispielsweise zur Bildung von Cystamin-Derivaten führen, während Substitutionsreaktionen verschiedene Sulfonamid-Verbindungen ergeben können .
Vergleich Mit ähnlichen Verbindungen
KC7F2 ähnelt anderen HIF-1α-Inhibitoren wie PX-12 und 103D5R. This compound ist einzigartig in seiner Fähigkeit, die HIF-1α-Proteinsynthese selektiv zu hemmen, ohne die Transkription der HIF-1α-Messenger-RNA oder die Stabilität des HIF-1α-Proteins zu beeinflussen . Diese selektive Hemmung macht this compound zu einem wertvollen Werkzeug für die Untersuchung des HIF-1-Signalwegs und seiner Rolle in der Krebsbiologie .
Liste ähnlicher Verbindungen:- PX-12
- 103D5R
- Topoisomerase-I-Inhibitoren
- Hsp90-Molekular-Chaperon-Inhibitoren
- Mikrotubuli-Inhibitoren
- Histondeacetylase-Inhibitoren
- Signalkinasen-Inhibitoren
- Wachstumsfaktorrezeptor-Inhibitoren
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLACDIZMLXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927822-86-4 | |
| Record name | KC7f2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 927822-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KC7F2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KC7F2?
A1: this compound acts by inhibiting the translation of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels. [] This inhibition disrupts the HIF-1 pathway, affecting the expression of various genes involved in angiogenesis, metabolism, and cell survival. [, ]
Q2: How does this compound affect the HIF-1α protein synthesis?
A2: this compound suppresses the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase. These proteins are key regulators of HIF-1α protein synthesis. []
Q3: What are the downstream effects of this compound's inhibition of the HIF-1 pathway?
A3: this compound's inhibition of HIF-1α leads to a decrease in the expression of HIF-target genes, including:
- Angiogenesis: Vascular Endothelial Growth Factor A (VEGF) [, , , , ], Endothelin 1 []
- Extracellular Matrix Remodeling: Matrix Metalloproteinase 2 (MMP2) []
- Metabolism: Carbonic Anhydrase IX, Enolase 1, Glucose Transporter-1 (GLUT1) [, ]
Q4: Can you provide specific examples of this compound's impact on different cell types?
A4: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Cancer Cells: Inhibited HIF-mediated transcription in glioma, breast, and prostate cancer cells, exhibiting enhanced cytotoxicity under hypoxia. []
- Endothelial Cells: Suppressed Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). []
- Microglia: Attenuated lipopolysaccharide-induced inflammation by inhibiting the HIF-1α-mediated metabolic reprogramming pathway in BV-2 microglial cells. []
- Chondrocytes: Alleviated apoptosis by upregulating HIF-1α-mediated mitophagy. []
Q5: Does this compound affect HIF-1α protein degradation?
A5: Current research primarily focuses on this compound's role in inhibiting HIF-1α protein synthesis. Further investigation is required to determine its impact on HIF-1α protein degradation.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The available research primarily focuses on this compound's biological activity and mechanisms. Information about its material compatibility, stability under various conditions, and potential formulation strategies to improve its stability, solubility, or bioavailability is limited. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: The current research primarily focuses on this compound as an inhibitor of HIF-1α translation, not as a catalyst. There is no mention of this compound possessing catalytic properties or being used in catalytic applications.
Q8: Have computational methods been applied to study this compound?
A8: While computational chemistry and modeling techniques like simulations, calculations, and QSAR models could offer valuable insights into this compound's properties and potential modifications, the available research does not mention such studies.
Q9: What is the structure-activity relationship (SAR) of this compound?
A9: Information regarding the SAR of this compound and the impact of structural modifications on its activity, potency, and selectivity is currently unavailable in the provided research.
Q10: What preclinical studies have been conducted on this compound?
A10: this compound has been evaluated in various preclinical models, including:
- Oxygen-Induced Retinopathy (OIR) models: this compound effectively inhibited retinal neovascularization in both mouse and rat models. []
- Silica-Induced Pulmonary Fibrosis model: this compound attenuated pulmonary fibrosis in a mouse model. []
- Aortic Dissection model: this compound ameliorated the deleterious effects of intermittent hypoxia exposure in a mouse model of aortic dissection. []
- Myocardial Ischemia and Reperfusion Injury model: Ginsenoside Rg1, which activates HIF-1α, and this compound, which inhibits it, were used to study the effects of HIF-1α activation on myocardial I/R in a diabetic rat model. []
- Postoperative Peritoneal Adhesion (PPA) rodent models: Ligustrazine nanoparticles, which prevent PPA formation, were studied in PPA rodent models. This compound was used to confirm that ligustrazine suppresses hypoxia-induced PMC functions by inhibiting HIF-1α. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


